molecular formula C7H8F2N2 B15222403 4-(Difluoromethyl)-3-methylpyridin-2-amine

4-(Difluoromethyl)-3-methylpyridin-2-amine

Cat. No.: B15222403
M. Wt: 158.15 g/mol
InChI Key: CFTKARRODMNJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-methylpyridin-2-amine is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a methyl group at the 3-position. The presence of the difluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-methylpyridin-2-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents. This process can be achieved through various catalytic and non-catalytic methods, including:

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of metal-catalyzed cross-coupling reactions, which allow for the efficient introduction of the difluoromethyl group into the pyridine ring . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

4-(difluoromethyl)-3-methylpyridin-2-amine

InChI

InChI=1S/C7H8F2N2/c1-4-5(6(8)9)2-3-11-7(4)10/h2-3,6H,1H3,(H2,10,11)

InChI Key

CFTKARRODMNJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.